molecular formula C23H23NO6 B12469344 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(2,5-dimethylphenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12469344
M. Wt: 409.4 g/mol
InChI Key: NSVRTGVNDRHILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phthalimide derivative: This involves the reaction of phthalic anhydride with an amine to form the phthalimide.

    Alkylation: The phthalimide is then alkylated with 2-(2,5-dimethylphenyl)-2-oxoethyl bromide under basic conditions.

    Esterification: The resulting compound is esterified with 2-(3-methoxypropyl) alcohol in the presence of a suitable catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and aromatic positions, using reagents like sodium methoxide or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar compounds to 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE include:

    Phthalimide derivatives: These compounds share the phthalimide core structure and have similar chemical properties.

    Aromatic esters: Compounds with aromatic ester groups exhibit similar reactivity and applications.

    Alkylated aromatics: These compounds have alkyl groups attached to aromatic rings, leading to similar chemical behavior.

The uniqueness of 2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H23NO6/c1-14-5-6-15(2)18(11-14)20(25)13-30-23(28)16-7-8-17-19(12-16)22(27)24(21(17)26)9-4-10-29-3/h5-8,11-12H,4,9-10,13H2,1-3H3

InChI Key

NSVRTGVNDRHILP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC

Origin of Product

United States

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